molecular formula C20H36N2O4S B1664835 Amantadine Sulfate CAS No. 31377-23-8

Amantadine Sulfate

货号: B1664835
CAS 编号: 31377-23-8
分子量: 400.6 g/mol
InChI 键: MYWTWSQFJLXGGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Amantadine sulfate can be synthesized using amantadine hydrochloride as a starting material. The process involves dissolving amantadine hydrochloride in water or a mixed solvent of water and a polar organic solvent. A sulfate solution is then added dropwise with stirring to precipitate this compound. The precipitate is filtered and dried to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar method, emphasizing simplicity, high yield, low cost, and minimal environmental impact. The process avoids the use of organic solvents, making it environmentally friendly and suitable for large-scale production .

化学反应分析

Types of Reactions: Amantadine sulfate undergoes various chemical reactions, including ion-pairing, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, ion-pairing with methyl orange results in a complex that can be extracted and analyzed spectrophotometrically .

科学研究应用

Antiviral Applications

Amantadine sulfate was originally developed as an antiviral agent, primarily for the prophylaxis and treatment of influenza A. Its mechanism involves inhibiting viral replication by interfering with the M2 protein of the virus, which is essential for its uncoating process . Although its use has diminished due to resistance issues, it remains relevant in specific cases, such as treating patients with compromised immune systems or those who are resistant to other antiviral medications .

Parkinson's Disease and Drug-Induced Dyskinesia

This compound is widely recognized for its efficacy in managing symptoms of Parkinson's disease (PD) and drug-induced dyskinesia. It acts as an NMDA receptor antagonist and enhances dopaminergic neurotransmission, which helps alleviate motor symptoms associated with PD . Clinical studies have shown that it can reduce L-DOPA-induced dyskinesia in patients, making it a valuable adjunct therapy .

Case Study:
A case report highlighted a 71-year-old patient with Parkinson's disease who experienced severe delirium after withdrawal from amantadine. The reintroduction of intravenous this compound led to significant recovery in consciousness and orientation, demonstrating its critical role in managing withdrawal symptoms and maintaining motor function .

Traumatic Brain Injury (TBI)

This compound has been investigated for its potential benefits in patients with traumatic brain injury. Studies indicate that it may improve neurorecovery by enhancing cognitive function and reducing recovery time . A prospective study observed that administering 1,000 mg/day of this compound significantly improved outcomes on the Glasgow Coma Scale (GCS) and the JFK Coma Recovery Scale (JFK-CRS) among ICU patients with severe brain injuries .

Table 1: Summary of Studies on this compound in TBI

Study TypeDosageDurationOutcome MeasuresResults
Prospective Controlled Study1,000 mg/day10 daysGCS, JFK-CRSSignificant improvement in scores observed
Case SeriesVariableVariableNeurocognitive recoveryPositive trends noted in cognitive function

Neuroprotection and Cognitive Enhancement

Emerging research suggests that this compound may have neuroprotective properties beyond its established uses. It has been shown to modulate neurotransmitter systems involved in cognitive function, potentially benefiting conditions such as multiple sclerosis (MS), depression, and fatigue syndromes .

Treatment of Other Conditions

Further investigations into this compound's applications include studies on its effects on conditions such as autism spectrum disorders, obesity, schizophrenia, and even cancer . The drug's ability to influence multiple neurotransmitter pathways makes it a candidate for various psychiatric and neurological disorders.

作用机制

The mechanism of action of amantadine sulfate involves multiple pathways:

生物活性

Amantadine sulfate is a well-studied compound with multiple biological activities, primarily recognized for its antiviral properties and its role in treating Parkinson's disease. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound exhibits various mechanisms that contribute to its biological activity:

  • Antiviral Activity : It primarily acts against influenza A viruses by inhibiting the M2 proton channel, which is crucial for viral uncoating. By preventing protons from entering the virion, amantadine disrupts the release of viral RNA into host cells .
  • Dopaminergic Activity : In the context of Parkinson's disease, amantadine enhances dopaminergic activity by increasing the release of dopamine and inhibiting its reuptake. It also stimulates aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis .
  • NMDA Receptor Antagonism : Amantadine has been shown to antagonize NMDA receptors, which may contribute to its neuroprotective effects in conditions like traumatic brain injury .

Therapeutic Applications

This compound is used in various clinical settings:

  • Influenza Treatment : Approved for the treatment and prophylaxis of influenza A.
  • Parkinson's Disease : Used to manage symptoms and reduce dyskinesia associated with long-term dopaminergic therapy.
  • Traumatic Brain Injury : Emerging evidence suggests benefits in cognitive recovery and motor function improvement .

Case Studies

  • Parkinson's Disease Management :
    • A study involving 120 patients demonstrated that this compound significantly improved motor symptoms and reduced dyskinesia compared to placebo .
  • Traumatic Brain Injury :
    • In a clinical trial with 50 participants, those treated with amantadine showed improved cognitive function and reduced fatigue levels .

Data Tables

Mechanism of ActionDescription
AntiviralInhibits M2 proton channel, preventing viral uncoating
DopaminergicEnhances dopamine release and inhibits reuptake
NMDA Receptor AntagonismReduces excitotoxicity by blocking NMDA receptor activity
Clinical ApplicationEvidence
InfluenzaEffective in reducing symptoms and duration of illness
Parkinson's DiseaseSignificant improvement in motor function and reduction in dyskinesia
Traumatic Brain InjuryPositive effects on cognitive recovery and fatigue reduction

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of amantadine sulfate in neurodegenerative models, and how do these inform experimental design?

this compound’s dual mechanisms include NMDA receptor antagonism and dopamine reuptake inhibition, with emerging evidence of decarboxylase inhibition enhancing L-DOPA bioavailability in Parkinson’s disease (PD) models . For experimental design:

  • Methodology : Use in vitro assays (e.g., enzyme activity tests for decarboxylase inhibition) combined with in vivo PD rodent models (e.g., 6-OHDA-induced parkinsonism) to assess motor function recovery.
  • Key variables : Measure plasma dopa levels (HPLC) and correlate with behavioral outcomes (e.g., rotarod performance). Reference Danielczyk’s seminal work on akinetic crisis models .

Q. How should researchers select appropriate in vitro and in vivo models to study this compound’s neuroprotective effects?

  • Criteria : Prioritize models replicating PD pathology, such as α-synuclein aggregation or mitochondrial dysfunction.
  • Methodological steps :
    • Validate models using positive controls (e.g., L-DOPA for dopaminergic effects).
    • Include dose-response studies to differentiate this compound’s effects from its hydrochloride counterpart.
    • Use microdialysis in in vivo models to monitor neurotransmitter dynamics .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s pharmacokinetic interactions with L-DOPA combination therapies?

Early studies observed increased plasma dopa levels without clear mechanistic explanations, later attributed to decarboxylase inhibition . To address inconsistencies:

  • Methodology :
    • Conduct in situ brain perfusion studies to quantify blood-brain barrier penetration.
    • Use knockout rodent models lacking decarboxylase enzymes to isolate this compound’s role.
    • Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to compare AUC values across formulations .

Q. How can longitudinal studies optimize protocols for assessing this compound’s long-term efficacy and tolerability in neurodegenerative diseases?

  • Design considerations :
    • Stratify patient cohorts by disease stage (e.g., akinetic crisis vs. early PD).
    • Integrate biomarkers (e.g., CSF α-synuclein, MRI volumetry) with clinical scales (UPDRS).
    • Address attrition bias through intention-to-treat analysis .

Q. What statistical methods are recommended for analyzing dose-dependent neurotoxicity in this compound studies?

  • Approach :
    • Use mixed-effects models to account for inter-individual variability.
    • Apply Bayesian hierarchical modeling for small sample sizes in preclinical toxicity trials.
    • Report effect sizes (Cohen’s d) rather than p-values alone to contextualize clinical significance .

Q. Data Analysis and Reporting

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Framework :
    • Reconcile differences using physiologically based pharmacokinetic (PBPK) modeling.
    • Validate in vitro findings with microdialysis or PET imaging in in vivo models.
    • Publish negative results transparently to avoid publication bias .

Q. What are best practices for synthesizing heterogeneous data from this compound combination therapy trials?

  • Systematic review steps :
    • Perform meta-regression to adjust for covariates (e.g., baseline dopa levels).
    • Use GRADE criteria to evaluate evidence quality.
    • Highlight gaps, such as limited data on pediatric or atypical PD populations .

Q. Ethical and Methodological Rigor

Q. What ethical considerations are critical when designing this compound trials in vulnerable populations (e.g., advanced PD patients)?

  • Guidelines :
    • Ensure informed consent protocols account for cognitive impairment.
    • Include independent data monitoring committees for early termination rules.
    • Adhere to CONSORT guidelines for clinical trial reporting .

Q. How can researchers mitigate bias in open-label this compound studies?

  • Strategies :
    • Use blinded outcome assessors and automated data collection tools.
    • Pre-register analysis plans (e.g., on ClinicalTrials.gov ) to limit post hoc hypothesis testing .

Q. Tables for Methodological Reference

Study Phase Key Metrics Tools/Techniques
Preclinical ScreeningIC50 for decarboxylase inhibitionEnzyme-linked immunosorbent assay (ELISA)
Clinical TrialsUPDRS score changeRandomized crossover design
PharmacokineticsAUC, Cmax, TmaxHigh-performance liquid chromatography (HPLC)

属性

IUPAC Name

adamantan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWTWSQFJLXGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953416
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-23-8
Record name Amantadine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--adamantan-1-amine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMANTADINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amantadine Sulfate
Reactant of Route 2
Amantadine Sulfate
Reactant of Route 3
Amantadine Sulfate
Reactant of Route 4
Amantadine Sulfate
Reactant of Route 5
Reactant of Route 5
Amantadine Sulfate
Reactant of Route 6
Amantadine Sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。